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Compound of Interest

Compound Name: A 80426 mesylate

Cat. No.: B1662602 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
A-80426 mesylate is a potent and selective pharmacological research tool characterized by a

dual mechanism of action. It functions as a high-affinity antagonist for the α2-adrenergic

receptor and as an inhibitor of the serotonin transporter (SERT). This unique pharmacological

profile establishes A-80426 mesylate as a valuable compound for investigating the intricate

interplay between the noradrenergic and serotonergic systems. Its application is particularly

relevant in the context of neuropsychiatric disorders, such as depression, where both

neurotransmitter systems are implicated. This technical guide provides a comprehensive

overview of A-80426 mesylate, encompassing its pharmacological data, detailed experimental

protocols for its characterization, and a visual representation of its role in adrenergic and

serotonergic signaling pathways.

Chemical Properties
Compound Name: A-80426 mesylate

CAS Number: 152148-63-5[1]

Molecular Formula: C₂₃H₂₇NO₂ • CH₃SO₃H[1]

Molecular Weight: 445.57 g/mol [1]
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(A definitive public chemical structure diagram for A-80426 was not available in the searched

resources.)

Quantitative Pharmacological Data
The subsequent tables provide a summary of the essential in vitro and in vivo pharmacological

data for A-80426. This information has been aggregated from publicly accessible abstracts and

secondary research articles. For comprehensive and detailed datasets, it is advisable to

consult the original research publications by Hancock et al. (1995) and Giardina et al. (1995).

Table 1: In Vitro Binding Affinities and Transporter
Inhibition

Target Assay Type Radioligand
Tissue/Cell
Line

Kᵢ (nM) IC₅₀ (nM)

α2-

Adrenoceptor

Radioligand

Binding

[³H]-

Rauwolscine

Rat Cerebral

Cortex
2.0

Serotonin

Transporter

(SERT)

[³H]-

Paroxetine

Binding

Rat Cerebral

Cortex
3.8

Serotonin

Transporter

(SERT)

Synaptosoma

l [³H]-5-HT

Uptake

Rat Brain

Synaptosome

s

13

Table 2: In Vivo Pharmacological Effects
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Model Species
Effect
Measured

Dose
Route of
Administrat
ion

Effect

Clonidine-

induced

mydriasis

Rat
Blockade of

mydriasis

100-300

µmol/kg
p.o.

Effective

blockade

p-

Chloroamphe

tamine

(PCA)-

induced

hyperactivity

Rat
Reduction of

hyperactivity

ED₅₀ = 4.1

µmol/kg

(chronic, 14

days)

p.o.
Significant

reduction

Signaling Pathways
α2-Adrenergic Receptor Signaling
A-80426 functions as an antagonist at α2-adrenergic receptors. These receptors are G-protein

coupled receptors (GPCRs) that predominantly couple to Gαi/o proteins. The antagonism by A-

80426 obstructs the downstream signaling cascade that is typically initiated by endogenous

agonists such as norepinephrine.
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Caption: Antagonism of the α2-adrenoceptor by A-80426 prevents the inhibition of adenylyl

cyclase.

Serotonin Transporter (SERT) Inhibition
In addition to its effects on adrenergic receptors, A-80426 inhibits the reuptake of serotonin

from the synaptic cleft through the blockade of the serotonin transporter (SERT). This action

results in an elevated concentration and extended availability of serotonin within the synapse.
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Caption: A-80426 blocks the reuptake of serotonin by inhibiting the serotonin transporter

(SERT).

Experimental Protocols
The following sections outline generalized protocols for key experiments employed in the

characterization of compounds such as A-80426. These are founded on standard

pharmacological assays. For the precise conditions utilized for A-80426, consultation of the

original research publications is recommended.

Radioligand Binding Assay for α2-Adrenoceptor Affinity
Objective: To ascertain the binding affinity (Kᵢ) of A-80426 for the α2-adrenergic receptor.

Materials:

Rat cerebral cortex membranes (or an alternative tissue/cell line expressing α2-

adrenoceptors)

[³H]-Rauwolscine (or another appropriate α2-antagonist radioligand)

A-80426 mesylate

A non-specific binding control (e.g., yohimbine at a high concentration)
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Glass fiber filters

Scintillation cocktail

Scintillation counter

Procedure:

Membrane Preparation: The rat cerebral cortex is homogenized in ice-cold buffer and

subjected to centrifugation to pellet the membranes. The resulting pellet is washed and

resuspended in fresh buffer to achieve a designated protein concentration (e.g., 1 mg/mL).

Assay Setup: In a 96-well plate, triplicate wells are prepared for total binding, non-specific

binding, and a range of concentrations of A-80426.

Incubation: The membrane preparation, [³H]-Rauwolscine at a concentration approximating

its Kₔ, and either buffer (for total binding), the non-specific control, or a specific concentration

of A-80426 are added to each well.

The plate is incubated at a controlled temperature (e.g., 25°C) for a duration sufficient to

allow the binding to reach equilibrium (e.g., 60 minutes).

Filtration: The contents of each well are rapidly filtered through glass fiber filters with the aid

of a cell harvester. The filters are then washed with ice-cold buffer to eliminate any unbound

radioligand.

Counting: The filters are placed into scintillation vials, scintillation cocktail is added, and the

radioactivity is quantified using a scintillation counter.

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the

total binding. The percentage of specific binding is then plotted against the logarithm of the

A-80426 concentration to derive the IC₅₀ value. The IC₅₀ is subsequently converted to a Kᵢ

value through the application of the Cheng-Prusoff equation.

Synaptosomal Serotonin Uptake Assay
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Objective: To establish the inhibitory potency (IC₅₀) of A-80426 on the serotonin transporter.

Materials:

Rat brain synaptosomes

[³H]-Serotonin (5-HT)

A-80426 mesylate

A non-specific uptake control (e.g., fluoxetine at a high concentration)

Krebs-Ringer buffer

Glass fiber filters

Scintillation cocktail

Scintillation counter

Procedure:

Synaptosome Preparation: Synaptosomes are isolated from rat brain tissue using differential

centrifugation. The final synaptosomal pellet is resuspended in Krebs-Ringer buffer.

Assay Setup: In a 96-well plate, the synaptosomal suspension is pre-incubated with various

concentrations of A-80426 or a vehicle control at 37°C for a brief duration (e.g., 10 minutes).

Uptake Initiation: The uptake reaction is commenced by the addition of [³H]-5-HT to each

well.

Incubation: The plate is incubated at 37°C for a short, defined period (e.g., 5 minutes) to

measure the initial rate of uptake.

Uptake Termination: The uptake process is terminated by rapid filtration through glass fiber

filters, followed by washing with ice-cold buffer.

Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
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Data Analysis: Specific uptake is determined by subtracting the non-specific uptake

(measured in the presence of a high concentration of a known SERT inhibitor) from the total

uptake. The percentage of inhibition of specific uptake is then plotted against the logarithm of

the A-80426 concentration to calculate the IC₅₀ value.

In Vivo Microdialysis for Neurotransmitter Levels
Objective: To assess the effect of A-80426 on the extracellular concentrations of

norepinephrine and serotonin in the brain of a living animal.

Materials:

A-80426 mesylate

Anesthetized or freely moving rats with stereotaxically implanted microdialysis probes in a

targeted brain region (e.g., prefrontal cortex, hippocampus)

A microdialysis pump and a fraction collector

Artificial cerebrospinal fluid (aCSF)

An HPLC system equipped with electrochemical detection for the analysis of monoamines

Procedure:

Probe Implantation: A microdialysis guide cannula is surgically implanted into the target brain

region of the rat. On the day of the experiment, the microdialysis probe is inserted.

Perfusion: The probe is perfused with aCSF at a constant flow rate (e.g., 1-2 µL/min).

Baseline Collection: Baseline dialysate samples are collected at regular intervals (e.g., every

20 minutes) for a stable period (e.g., 1-2 hours).

Drug Administration: A-80426 mesylate is administered via the chosen route (e.g.,

intraperitoneal, oral).

Post-Drug Collection: The collection of dialysate samples is continued for several hours

following the administration of the drug.
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Sample Analysis: The concentrations of norepinephrine and serotonin in the dialysate

samples are analyzed using HPLC-ED.

Data Analysis: The neurotransmitter levels following drug administration are expressed as a

percentage of the baseline levels and are plotted over time to visualize the effect of A-80426.

Conclusion
A-80426 mesylate stands as a significant research tool for elucidating the distinct roles of the

α2-adrenergic and serotonergic systems. Its dual functionality facilitates the investigation of the

synergistic or antagonistic effects that arise from the simultaneous modulation of these two

pivotal neurotransmitter systems. The data and protocols detailed in this guide provide a solid

foundation for researchers to effectively employ A-80426 in their explorations of adrenergic

signaling and its interplay with serotonin transport. Such research will ultimately foster a more

profound understanding of the neurobiology of mood disorders and pave the way for the

development of innovative therapeutic strategies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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